Bis(2,2'-bipyridine)iron(II)
Overview
Description
Bis(2,2’-bipyridine)iron(II) is a complex where the iron(II) ion is coordinated by two 2,2’-bipyridine ligands .
Molecular Structure Analysis
The iron(II) in Bis(2,2’-bipyridine)iron(II) is coordinated by two 2,2’-bipyridine ligands in an octahedral molecular geometry . The structure of 2,2’-bipyridine and its related compounds have been studied extensively .Chemical Reactions Analysis
The reaction of 2,2’-bipyridine with a precursor affords the title complex without carbonyls. The forming of the triiodide anion indicates an iodine free radical-involved pathway of the reaction . Bipyridine complexes absorb intensely in the visible part of the spectrum due to metal-to-ligand charge transfer (MLCT) .Physical And Chemical Properties Analysis
The electrochemical reduction of iron(II) ions in the presence of small amounts of 2,2’-bipyridine stabilizes the reduced metal(0) forms in the homogeneous state and prevents the electrochemical deposition of reduced forms and the formation of insoluble metal associates .Scientific Research Applications
Transition Metal Alkoxides
Research conducted by Komiya et al. (1980) investigated bis(aryloxo)iron(II) and bis(alkoxo)iron(II) complexes with 2,2'-bipyridine ligands. The study focused on their synthesis, properties, and chemical reactions, providing insights into the chemistry of bis(2,2'-bipyridine)iron(II) in coordination compounds (Komiya, S., Tane-ichi, S., Yamamoto, A., & Yamamoto, T., 1980).
Iron(II) Complexes with Ferrocenyl Framework
Ion et al. (2001) described the formation of stable Fe-bis(2,2'-bipyridine)-like complexes. This work highlighted the coordination of Fe2+ with mono-bipy and bis(phen) derivatives, showcasing the versatility of bis(2,2'-bipyridine)iron(II) in forming stable complexes (Ion, A., Moutet, J., saint-Aman, E., Royal, G., Tingry, S., Pécaut, J., Ménage, S., & Ziessel, R., 2001).
Bis[tris(2,2'-bipyridine)iron(II)] Complexes
A study by Li et al. (2006) explored a compound consisting of a dodecatungstoferrate(III) framework with complex [Fe(2,2'-bipy)3]2+ cations. This research contributes to understanding the structural chemistry of bis(2,2'-bipyridine)iron(II) in complex frameworks (Li, M., Ma, P., & Wang, J., 2006).
Polymere Dimethyl-und Diphenylglyoximatokomplexe
Kübel and Strähle (1982) synthesized polymeric bis(dimethyl- and diphenylglyoximato)-complexes of Fe(II) with 4,4'-bipyridine as a bridging ligand. This work highlights the use of bis(2,2'-bipyridine)iron(II) in polymeric structures and their electrical conductive properties (Kübel, F., & Strähle, J., 1982).
Donor Atom Set and Spin State of Iron(II) Complexes
Childs et al. (1998) investigated the donor atom set and spin state of iron(II) in bis(ligand)iron(II) complexes of 2,2'-bipyridine-6-carbothioamide and 2,2'-bipyridine-6-carboxamide. This study provides insights into the magnetic properties of these complexes (Childs, B. J., Cadogan, J., Craig, D., Scudder, M., & Goodwin, H., 1998).
2,2'-Bipyridine-6,6'-bis(carbothioamide) Metal Complexes
Research by Lima et al. (2000) focused on complexes of 2,2'-bipyridine-6,6'-bis(carbothioamide) with various metal cations, including iron(II). This study provides valuable information on the coordination and spectroscopic properties of these complexes (Lima, R., Teixeira, L. R., Beraldo, H., Almeida, A. B., Donnici, C., & Fabris, J., 2000).
Spin Crossover in Iron(II) Systems
Goodwin (2004) discussed tris(diimine) and bis(terimine) iron(II) complex salts as major classes of spin crossover systems, including the role of 2,2'-bipyridine in influencing solid-state properties (Goodwin, H., 2004).
Homoleptic Complexes of 2,2′-Bipyridine
Constable (1989) offered comprehensive information on homoleptic complexes of 2,2'-bipyridine, focusing on their unique metal-binding properties and the wide range of formal oxidation states associated with the ligand (Constable, E. C., 1989).
Synthesis and Helicate Formation of BINOL-based Ligands
Bunzen et al. (2009) synthesized a new family of BINOL-based bis(bipyridine) ligands and examined their self-assembly into metallosupramolecular structures upon coordination with iron(II) (Bunzen, J., Bruhn, T., Bringmann, G., & Lützen, A., 2009).
Safety And Hazards
Future Directions
The chemistry of 2,2’-bipyridine and its complexes has been the subject of numerous studies due to its wide applications in coordination chemistry, supramolecular chemistry, photochemistry, photophysics, and electrochemistry . Future research may focus on expanding the solid form landscape of bipyridines, including Bis(2,2’-bipyridine)iron(II), through solid form screening and crystal structure prediction .
properties
IUPAC Name |
iron(2+);2-pyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2.Fe/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h2*1-8H;/q;;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGROMOEPHPWOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FeN4+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165912 | |
Record name | Bis(2,2'-bipyridine)iron(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2'-bipyridine)iron(II) | |
CAS RN |
15552-69-9 | |
Record name | Bis(2,2'-bipyridine)iron(II) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015552699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2,2'-bipyridine)iron(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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